1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea
Overview
Description
1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound that features a piperidine ring substituted with a propyl group and a trifluoromethylphenyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a base.
Attachment of the Trifluoromethylphenyl Urea Moiety: The final step involves the reaction of the piperidine derivative with a trifluoromethylphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound is studied for its properties in the development of new materials with specific functionalities.
Biological Research: It is used in studies related to its interaction with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(1-Propylpiperidin-4-yl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(1-Propylpiperidin-4-yl)-3-[2-(methyl)phenyl]urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1-propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O/c1-2-9-22-10-7-12(8-11-22)20-15(23)21-14-6-4-3-5-13(14)16(17,18)19/h3-6,12H,2,7-11H2,1H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXMOAUAJMCOCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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